Cas no 29198-86-5 (3-(1,3-benzothiazol-2-yl)propanoic acid)

3-(1,3-benzothiazol-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Benzo[d]thiazol-2-yl)propanoic acid
- 2-Benzothiazolepropanoicacid
- 3-(1,3-benzothiazol-2-yl)propanoic acid
- 3-(BENZOTHIAZOL-2-YL)PROPIONIC ACID
- 3-Benzothiazol-2-yl-propionic acid
- 3-< Benzothiazol-2-yl> -propionsaeure
- 3-benzothiazol-2-ylpropanoic acid
- 3-benzothiazol-2-ylpropionic acid
- 3-Benzothiazol-2-yl-propionsaeure
- AC1LGGY7
- AC1Q5VWS
- 3-benzothiazol-2-yl-propionic acid, AldrichCPR
- EYJ
- BDBM50455888
- 3-(Benzo[d]thiazol-2-yl)propanoicacid
- CHEMBL4203995
- MFCD01764690
- carboxyethylbenzo-thiazoline
- EN300-00819
- FS-1813
- 29198-86-5
- HMS1423K15
- DTXSID70354380
- AKOS000114797
- Oprea1_387325
- SCHEMBL1269672
- Acetic acidtert-butyl ester
- F0848-0307
- Oprea1_595955
- IFLab1_004107
- 2-benzothiazolepropanoic acid
- Z56867230
- FT-0740822
- WHNQTHDJEZTVHS-UHFFFAOYSA-N
- CS-0307457
- G29015
- ALBB-007815
- DB-029314
- STK504822
- BBL013303
-
- MDL: MFCD01764690
- インチ: InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)
- InChIKey: WHNQTHDJEZTVHS-UHFFFAOYSA-N
- ほほえんだ: OC(=O)CCC1=NC2=C(S1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 206.02764
- どういたいしつりょう: 207.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.379
- ふってん: 393.5°C at 760 mmHg
- フラッシュポイント: 191.8°C
- PSA: 53.02
3-(1,3-benzothiazol-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0848-0307-5mg |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 90%+ | 5mg |
$103.5 | 2023-07-06 | |
Enamine | EN300-00819-2.5g |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 95.0% | 2.5g |
$143.0 | 2025-02-21 | |
Enamine | EN300-00819-5.0g |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 95.0% | 5.0g |
$286.0 | 2025-02-21 | |
Fluorochem | 025044-5g |
3-Benzothiazol-2-yl-propionic acid |
29198-86-5 | 95% | 5g |
£459.00 | 2022-03-01 | |
Apollo Scientific | OR2471-250mg |
3-(1,3-Benzothiazol-2-yl)propanoic acid |
29198-86-5 | 250mg |
£44.00 | 2023-01-08 | ||
TRC | B131108-100mg |
3-(1,3-Benzothiazol-2-yl)propanoic Acid |
29198-86-5 | 100mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008335-1g |
3-Benzothiazol-2-yl-propionic acid |
29198-86-5 | 1g |
1347.0CNY | 2021-07-13 | ||
Life Chemicals | F0848-0307-20mg |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 90%+ | 20mg |
$148.5 | 2023-07-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008335-1g |
3-Benzothiazol-2-yl-propionic acid |
29198-86-5 | 1g |
1347CNY | 2021-05-07 | ||
Enamine | EN300-00819-0.1g |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 95.0% | 0.1g |
$25.0 | 2025-02-21 |
3-(1,3-benzothiazol-2-yl)propanoic acid 関連文献
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1. Structure–activity relationship studies on CXCR4 antagonists having cyclic pentapeptide scaffoldsHirokazu Tamamura,Ai Esaka,Teppei Ogawa,Takanobu Araki,Satoshi Ueda,Zixuan Wang,John O. Trent,Hiroshi Tsutsumi,Hiroyuki Masuno,Hideki Nakashima,Naoki Yamamoto,Stephen C. Peiper,Akira Otaka,Nobutaka Fujii Org. Biomol. Chem. 2005 3 4392
3-(1,3-benzothiazol-2-yl)propanoic acidに関する追加情報
Introduction to 3-(1,3-benzothiazol-2-yl)propanoic acid (CAS No. 29198-86-5)
3-(1,3-benzothiazol-2-yl)propanoic acid, with the CAS number 29198-86-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a carboxylic acid group. The combination of these functional groups endows the molecule with a range of interesting properties, making it a valuable candidate for various applications.
The chemical structure of 3-(1,3-benzothiazol-2-yl)propanoic acid can be represented as C10H9NO2S. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused with a thiazole ring, which itself is composed of a five-membered ring with one sulfur and one nitrogen atom. The carboxylic acid group attached to the propyl chain provides the molecule with acidic properties and potential reactivity in various chemical reactions.
In recent years, the study of 3-(1,3-benzothiazol-2-yl)propanoic acid has been driven by its potential therapeutic applications. Research has shown that compounds containing the benzothiazole moiety exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These findings have sparked interest in exploring the compound's potential as a lead molecule for drug development.
3-(1,3-benzothiazol-2-yl)propanoic acid has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The antimicrobial activity of 3-(1,3-benzothiazol-2-yl)propanoic acid has also been explored. Research has shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity suggests its potential use in developing new antibiotics to combat multidrug-resistant bacterial strains.
In the realm of cancer research, 3-(1,3-benzothiazol-2-yl)propanoic acid has shown promising results in inhibiting the growth of various cancer cell lines. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. This makes it an attractive target for further investigation as an anticancer agent.
Beyond its therapeutic applications, 3-(1,3-benzothiazol-2-yl)propanoic acid has also found use in analytical chemistry and materials science. Its unique spectroscopic properties make it useful as a fluorescent probe for detecting specific analytes in complex matrices. Additionally, the compound's ability to form stable complexes with metal ions has led to its application in the development of novel materials with enhanced optical and electronic properties.
The synthesis of 3-(1,3-benzothiazol-2-yl)propanoic acid can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid or ester derivative under suitable conditions. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on both laboratory and industrial scales.
In conclusion, 3-(1,3-benzothiazol-2-yl)propanoic acid (CAS No. 29198-86-5) is a multifaceted compound with significant potential in various fields of research and application. Its unique chemical structure and diverse biological activities make it an important molecule for further exploration and development. As ongoing research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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